Cas no 1261891-10-4 (2-Cyano-4-(3-methylphenyl)phenol)

2-Cyano-4-(3-methylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- SCHEMBL8264987
- AKOS017557089
- 2-Cyano-4-(3-methylphenyl)phenol, 95%
- 2-CYANO-4-(3-METHYLPHENYL)PHENOL
- 1261891-10-4
- MFCD18314142
- 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
- DTXSID90684611
- 2-Cyano-4-(3-methylphenyl)phenol
-
- MDL: MFCD18314142
- インチ: InChI=1S/C14H11NO/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-8,16H,1H3
- InChIKey: AHUVZKDOTMLZOM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 209.084063974Da
- 同位素质量: 209.084063974Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- XLogP3: 3.8
2-Cyano-4-(3-methylphenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320181-5 g |
2-Cyano-4-(3-methylphenyl)phenol, 95%; . |
1261891-10-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320181-5g |
2-Cyano-4-(3-methylphenyl)phenol, 95%; . |
1261891-10-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-Cyano-4-(3-methylphenyl)phenol 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
2-Cyano-4-(3-methylphenyl)phenolに関する追加情報
2-Cyano-4-(3-methylphenyl)phenol: A Comprehensive Overview
The compound 2-Cyano-4-(3-methylphenyl)phenol, identified by the CAS number 1261891-10-4, is a versatile organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of phenolic compounds, which are known for their aromatic structure and hydroxyl group (-OH) functionality. The presence of a cyano group (-CN) at the 2-position and a methyl-substituted phenyl group at the 4-position introduces unique electronic and structural properties that make this compound a subject of interest in both academic and applied research.
Recent studies have highlighted the importance of phenolic compounds in fields such as drug discovery, materials science, and environmental chemistry. The 2-cyano-4-(3-methylphenyl)phenol structure has been explored for its potential as a precursor in the synthesis of advanced materials, including polymers and nanoparticles. Researchers have demonstrated that the cyano group can act as a reactive site for various chemical transformations, enabling the creation of functionalized materials with tailored properties.
In the context of drug discovery, 2-cyano-4-(3-methylphenyl)phenol has shown promise as a lead compound for developing new pharmaceutical agents. Its phenolic hydroxyl group is known to exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases. Additionally, the methyl-substituted phenyl group enhances the compound's lipophilicity, improving its bioavailability and making it a potential candidate for drug delivery systems.
The synthesis of 2-cyano-4-(3-methylphenyl)phenol involves multi-step organic reactions, including nucleophilic substitution and aromatic substitution processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.
From an environmental perspective, 2-cyano-4-(3-methylphenyl)phenol has been studied for its role in remediation processes. Its ability to adsorb heavy metals from contaminated water has been explored in recent research, highlighting its potential as a cost-effective adsorbent material. This application aligns with global efforts to develop sustainable solutions for environmental pollution control.
In conclusion, 2-cyano-4-(3-methylphenyl)phenol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern research and development. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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